1-[3-(4-tert-butylphenoxy)propyl]piperidine, often referred to as DL76 in scientific literature, is a novel non-imidazole compound that acts as a histamine H3 receptor antagonist. [, , , ] It is considered a promising candidate for further development as a potential therapeutic agent for diseases like Parkinson's disease due to its dual-target activity. []
While specific synthesis pathways for 1-[3-(4-tert-butylphenoxy)propyl]piperidine are not detailed in the provided abstracts, its design was based on the structure of similar 4-tert-butylphenoxyalkoxyamines. [] These molecules commonly employ modifications such as:
The synthesis of related compounds often involves reactions like Aza-Wittig reactions, cyclization of carbodiimides with phenolic compounds under alkaline conditions, and reactions with 2,5-diamino-1,3,4-thiadiazole. [, ]
In vitro studies using equilibrium dialysis revealed that 1-[3-(4-tert-butylphenoxy)propyl]piperidine binds to bovine serum albumin (BSA) with a dissociation constant of 49.20 μM. [] The binding interaction exhibits positive cooperativity, suggesting that the binding of one molecule to BSA may enhance the binding of subsequent molecules. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4